
N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylisoxazol-3-yl)malonamide is a compound that has been studied for its supramolecular structure and the crystallization mechanism . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported . This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities .Molecular Structure Analysis
The molecular structure of N-(5-methylisoxazol-3-yl)malonamide has been analyzed in depth . Three distinct forms of this compound were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactivity of N-(5-methylisoxazol-3-yl)malonamide and its derivatives has been explored through various chemical oxidation processes . These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications .Physical And Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)malonamide under different conditions.Applications De Recherche Scientifique
Anti-cancer Applications
The compound has been investigated for its utility in forming new platinum-oxicam complexes with potential anti-cancer properties. Studies have demonstrated that these complexes exhibit strong anti-proliferative effects on certain human cancer cell lines, suggesting their potential as anti-cancer drugs. The ability to form adducts with model proteins further underlines their potential mechanism of action in disrupting cancer cell proliferation (Tamasi et al., 2010).
Synthesis of Heterocyclic Compounds
Research has also delved into the regioselectivity of 1,3-dipolar cycloadditions involving isoxazoline derivatives, leading to compounds with significant antimicrobial activity. This highlights the compound's role in synthesizing new heterocyclic structures that could serve as potent antimicrobial agents (Zaki et al., 2016).
Antidepressant Drug Analysis
The crystal and molecular structure of related compounds has been determined to better understand their potential as antidepressant drugs. By analyzing these structures, researchers can gain insights into the pharmacological properties and potential therapeutic uses of these compounds (İde et al., 1996).
Microwave-Assisted Synthesis
Studies have also focused on the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating the compound's versatility in facilitating the synthesis of complex heterocyclic structures with valuable biological activities. This method provides higher yields in shorter times, making it a valuable technique in organic synthesis (Youssef et al., 2012).
Cytotoxicity Studies
New derivatives have been synthesized and evaluated for their cytotoxicity against cancer cells. This research contributes to the ongoing search for more effective and safer cancer treatments by identifying compounds that could potentially be developed into new anticancer drugs (Hassan et al., 2014).
Orientations Futures
The future directions for research on N-(5-methylisoxazol-3-yl)malonamide could involve further exploration of its polymorphism and the impact of isoxazole substituents on polymorph formation . Additionally, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-5-4-7(13-16-5)10-9(15)6-2-3-8(14)12-11-6/h2-4H,1H3,(H,12,14)(H,10,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPEWAJNLMVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

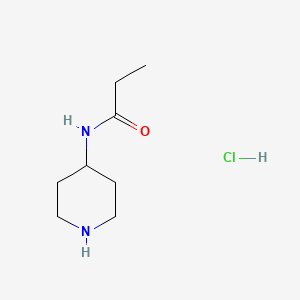
![1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2745520.png)
![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2745521.png)
![1-(2,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2745523.png)
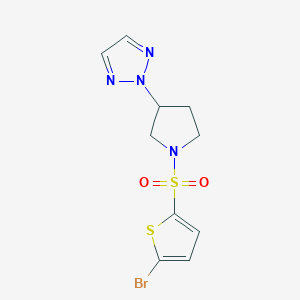
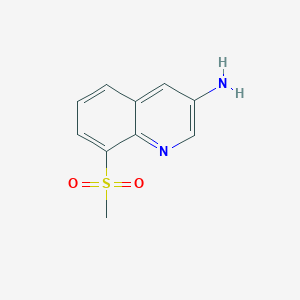
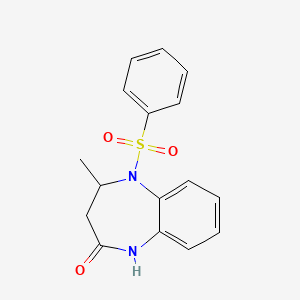
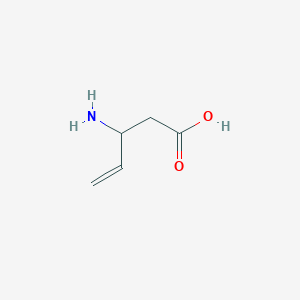


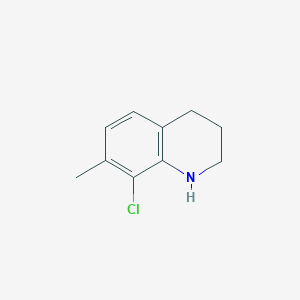
![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)